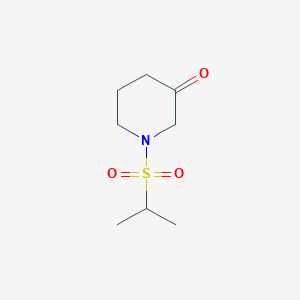
Acide 2,2-diméthyl-5-oxopyrrolidine-3-carboxylique
Vue d'ensemble
Description
“2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 33712-86-6 . It has a molecular weight of 157.17 and its IUPAC name is 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11) . This indicates the presence of a pyrrolidine ring in the structure, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
As mentioned earlier, “2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid” is a solid compound . It has a molecular weight of 157.17 .Applications De Recherche Scientifique
Découverte de médicaments
Le cycle pyrrolidine, qui fait partie de la structure de l'« acide 2,2-diméthyl-5-oxopyrrolidine-3-carboxylique », est largement utilisé par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . Le grand intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Activité anticonvulsivante
En particulier, le substituant non aromatique (sec-butyle) en position 3 du cycle pyrrolidine-2,5-dione et le fragment 3-trifluorométhylphénylpiperazine affectent positivement l'activité anticonvulsivante .
Activité antioxydante
Une série de nouveaux dérivés de l'acide 1-(5-chloro-2-hydroxyphényl)-5-oxopyrrolidine-3-carboxylique a été synthétisée et examinée pour son activité antioxydante . Un certain nombre de ces composés ont été identifiés comme de puissants antioxydants .
Activité antimicrobienne
Dans une étude, l'acide 1-(2-hydroxyphényl)-5-oxopyrrolidine-3-carboxylique et son analogue 3,5-dichloro-2-hydroxyphényl ont été explorés pour leur activité antimicrobienne in vitro contre les agents pathogènes multirésistants . Les composés ont montré une activité antimicrobienne dépendante de la structure contre les agents pathogènes Gram-positifs .
Caractérisation de l'activité biologique
Des dérivés d'acides 5-oxopyrrolidine-3-carboxyliques ont été criblés pour leur activité biologique en raison de leurs propriétés biologiques intéressantes . Par exemple, les acides 1-quinoléyl-5-oxopyrrolidine-3-carboxyliques sont connus pour stimuler la division des cellules rénales de singe isolées .
Agent anticancéreux
La salinosporamide A, un produit naturel aquatique créé par les bactéries aquatiques contraignantes Salinispora tropica et Salinispora arenicola, est un puissant inhibiteur du protéasome étudié comme agent anticancéreux potentiel . Ce composé est basé sur la structure de la pyrrolidin-2-one, qui fait partie de l'« this compound » .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid, have been screened for biological activity due to their interesting properties .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .
Biochemical Pathways
It is known that pyrrolidine derivatives have been screened for biological activity due to their interesting properties .
Result of Action
The synthesized compounds of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid possessed analgesic and antihypoxic effects of varying strength . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJFVLZWISHVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33712-86-6 | |
| Record name | 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)





![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)


![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)


![3-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B1471776.png)